
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antitumor Activity : Novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, starting from an aniline derivative, demonstrated antitumor activity toward a panel of cell lines in vitro, with one compound exhibiting a mean IC50 value of approximately 9.4 µM, indicating potential as anticancer agents (Maftei et al., 2013).
Green Synthesis Approaches : Research into the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using various catalysts, including ionic liquids and cesium carbonate, highlights sustainable and efficient methodologies for producing key intermediates in drug synthesis, such as Prazosin, Bunazosin, and Doxazosin (Patil et al., 2009); (Patil et al., 2008).
Chemical Fixation of CO2 : The chemical fixation of CO2 into 2-aminobenzonitriles as a novel strategy for synthesizing functionalized quinazoline-2,4(1H,3H)-diones aligns with green chemistry principles, underscoring the importance of environmentally friendly synthesis routes for pharmaceutical intermediates (Vessally et al., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine, which is synthesized via a two-step reaction sequence. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-methylbenzylamine", "3,4-dimethylbenzoyl chloride", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "triethylamine", "coupling agent" ], "Reaction": [ "Step 1: Synthesis of 4-methylbenzylidene ethyl acetoacetate by reacting 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst such as sodium hydroxide.", "Step 2: Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione by reacting 4-methylbenzylidene ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of a base catalyst such as sodium hydroxide, followed by cyclization using phosphorus oxychloride.", "Step 3: Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine by reacting 3,4-dimethylbenzoyl chloride with hydrazine hydrate in the presence of a base catalyst such as sodium hydroxide.", "Step 4: Synthesis of the final product by coupling 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine using a coupling agent such as triethylamine." ] } | |
Número CAS |
1207060-38-5 |
Nombre del producto |
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C26H22N4O3 |
Peso molecular |
438.487 |
Nombre IUPAC |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-15-4-7-18(8-5-15)14-30-25(31)21-11-10-20(13-22(21)27-26(30)32)24-28-23(29-33-24)19-9-6-16(2)17(3)12-19/h4-13H,14H2,1-3H3,(H,27,32) |
Clave InChI |
FUIURGLTJMMQRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)C)C)NC2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)-](/img/structure/B2775047.png)
![3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B2775048.png)


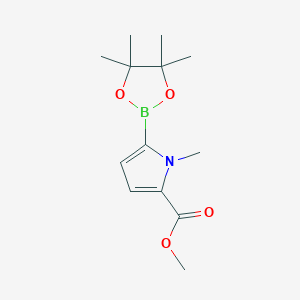
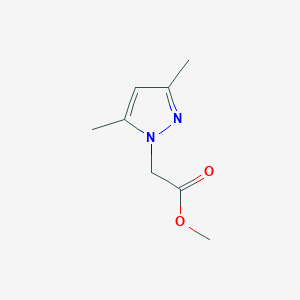
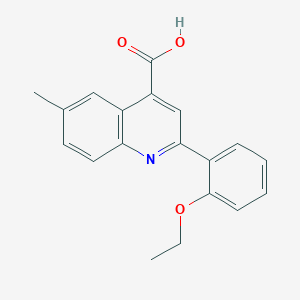
![1-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2775058.png)
![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2775059.png)
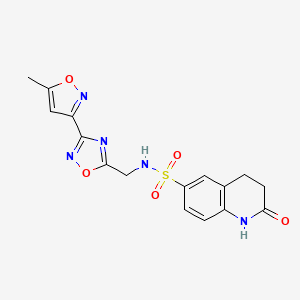
![2-[(3aR)-3a-methyl-1-(3-methylbenzoyl)-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2775061.png)
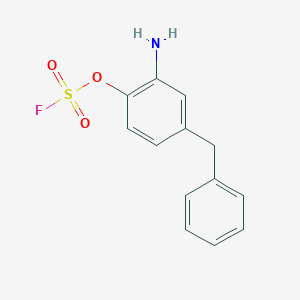
![N-(3-chlorophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2775066.png)